molecular formula C15H16O2 B8548735 3-(o-Hydroxyphenyl)-1-phenylpropan-1-ol

3-(o-Hydroxyphenyl)-1-phenylpropan-1-ol

Cat. No.: B8548735
M. Wt: 228.29 g/mol
InChI Key: YZHPXTMZYYQNSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(o-Hydroxyphenyl)-1-phenylpropan-1-ol is a secondary alcohol featuring a hydroxyphenyl group at the third carbon and a phenyl group at the terminal carbon. This structure confers unique physicochemical properties, such as hydrogen-bonding capacity via the phenolic hydroxyl group, which influences solubility, crystallinity, and biological interactions.

Properties

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

2-(3-hydroxy-3-phenylpropyl)phenol

InChI

InChI=1S/C15H16O2/c16-14-9-5-4-8-13(14)10-11-15(17)12-6-2-1-3-7-12/h1-9,15-17H,10-11H2

InChI Key

YZHPXTMZYYQNSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCC2=CC=CC=C2O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects on Bioactivity: JJC 2-010 exhibits high DAT affinity due to its piperazine and fluorophenyl groups, enabling interactions with neurotransmitter transporters . In contrast, the phenolic group in this compound may favor antioxidant or estrogen receptor binding, though this requires experimental validation. The imidazole derivative forms stable crystalline networks via hydrogen bonds, suggesting utility in supramolecular chemistry or drug formulation .

Synthetic Pathways: 3-(Dimethylamino)-1-phenylpropan-1-ol is synthesized via enantioselective reduction of ketones using engineered carbonyl reductases (e.g., 93–96% ee achieved with mutant enzymes) . 3-(Methylamino)-1-phenylpropan-1-ol is a byproduct in fluoxetine synthesis, highlighting the impact of reaction conditions on substituent incorporation .

Physicochemical Properties: The naphthyloxy analog (MW ~280.3) has higher hydrophobicity than the hydroxyphenyl compound, affecting solubility and bioavailability . JJC 2-010’s fluorine atoms enhance metabolic stability and membrane permeability compared to non-halogenated analogs .

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